molecular formula C16H19N3O2 B12874656 4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 90253-27-3

4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B12874656
CAS No.: 90253-27-3
M. Wt: 285.34 g/mol
InChI Key: JFXZKLKDKZFMHF-UHFFFAOYSA-N
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Description

4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.35 g/mol . This synthetic small molecule features a pyrazole core, a five-membered heterocycle known as a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential . The structure consists of a 4-nitrophenyl group attached to a nitrogen atom of the pyrazole ring, while a cycloheptyl group is substituted at the 4-position of the heterocycle. Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities. They are recognized as key structural components in compounds studied for the treatment of various autoimmune diseases, including immune thrombocytopenic purpura and other conditions mediated by platelet phagocytosis . Furthermore, the pyrazole nucleus is a core structure in numerous pharmacological agents with activities including anti-inflammatory, antimicrobial, anticancer, and antidepressant effects . This specific derivative, with its distinct cycloheptyl and nitrophenyl substituents, is a valuable intermediate for researchers exploring structure-activity relationships (SAR), developing new synthetic methodologies, and screening for novel bioactive molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

90253-27-3

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

4-cycloheptyl-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C16H19N3O2/c20-19(21)16-9-7-15(8-10-16)18-12-14(11-17-18)13-5-3-1-2-4-6-13/h7-13H,1-6H2

InChI Key

JFXZKLKDKZFMHF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with cycloheptanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Cyclocondensation Reactions

The core pyrazole scaffold is typically synthesized via cyclocondensation between hydrazines and 1,3-diketones. For 4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole , the reaction likely involves:

  • 4-Nitrophenylhydrazine and a cycloheptyl-substituted 1,3-diketone (e.g., cycloheptyl-1,3-diketone).

  • This proceeds via Knorr pyrazole synthesis conditions (acidic medium), yielding regioisomers that are separated chromatographically .

Example Reaction Scheme:

text
4-Nitrophenylhydrazine + Cycloheptyl-1,3-diketone → this compound (major) + Regioisomer (minor)

Yields for analogous reactions range from 70–95% under optimized conditions .

Nitro Group Reduction

The 4-nitrophenyl moiety undergoes catalytic hydrogenation or chemical reduction:

Electrophilic Substitution

The pyrazole ring’s C-3 and C-5 positions are susceptible to electrophilic attack:

  • Nitration/Sulfonation: Directed by the electron-withdrawing nitro group, substitutions occur at C-5 .

  • Halogenation: Bromination or chlorination at C-3 or C-5 enhances bioactivity in analogous compounds .

Pyrazole-Oxadiazole Hybrids

Reaction with thiosemicarbazide forms 1,3,4-oxadiazole derivatives via cyclodehydration:

text
This compound-4-carbaldehyde + Thiosemicarbazide → Oxadiazole-Pyrazole Hybrid

These hybrids exhibit enhanced antimicrobial and anticancer activities .

Bipyrazole Systems

Coupling with activated pyrazoles (e.g., 3,4,5-trinitropyrazole ) under basic conditions yields 1,4'-bipyrazoles via nucleophilic aromatic substitution .

Cross-Coupling Reactions

The pyrazole’s nitrogen atoms facilitate coordination in transition-metal catalysis:

  • Suzuki-Miyaura Coupling: For aryl-aryl bond formation using Pd catalysts .

  • Cycloadditions: Participation in [3+2] cycloadditions to generate fused heterocycles .

Biological Activity Correlation

While direct data on This compound is limited, structurally related pyrazoles show:

  • Antimicrobial Activity: MIC values of 0.0025–12.5 µg/mL against Gram-positive bacteria and fungi .

  • Anticancer Potential: IC₅₀ values as low as 0.39 µM against HCT116 colon carcinoma .

Table 1: Representative Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Reference
CyclocondensationH₂O, nano-ZnO, reflux70–95
Nitro ReductionH₂/Pd-C, EtOH, 25°C85–90
Oxadiazole FormationPOCl₃, DMF, 90°C65–75

Table 2: Biological Activity of Analogues

DerivativeActivity (IC₅₀/MIC)Target Organism/Cell LineReference
1-(4-Aminophenyl)-pyrazoleMIC = 12.5 µg/mLS. aureus
Pyrazole-Oxadiazole HybridIC₅₀ = 0.58 µMHCT-116 carcinoma

Scientific Research Applications

Pharmacological Activities

The pyrazole scaffold, including 4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole, is recognized for its diverse pharmacological properties. Research indicates that pyrazole derivatives exhibit significant activity against various diseases, including cancer, inflammation, and microbial infections.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit specific kinases involved in cancer progression.

  • Case Study : A derivative was shown to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, indicating strong antiproliferative effects against various cancer cell lines (e.g., HepG2 and A549) .
  • Table 1: Anticancer Activity of Pyrazole Derivatives
CompoundTarget KinaseIC50 (µM)Cell Lines Tested
This compoundAurora-A0.067HepG2, A549
Other Pyrazole DerivativeBRAF (V600E)0.095K562, HT29
Another DerivativeCDK20.025MCF-7, H460

Antimicrobial Activity

Pyrazoles have also been studied for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial and fungal pathogens.

  • Case Study : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus, showing minimum inhibitory concentration (MIC) values as low as 12.5 mg/mL .

General Synthetic Route

A common synthetic route includes:

  • Formation of the pyrazole ring via condensation reactions.
  • Introduction of cycloheptyl and nitrophenyl substituents through electrophilic aromatic substitution or nucleophilic addition reactions.

In Vivo Studies

Recent studies have evaluated the in vivo efficacy of pyrazole derivatives in animal models of cancer and inflammation.

  • Example : In a study involving tumor-bearing mice, a pyrazole derivative significantly reduced tumor size compared to control groups, suggesting potential for further development as an anti-cancer agent .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of pyrazole compounds has provided insights into how modifications to the core structure affect biological activity.

  • Findings : Substituents on the phenyl ring can dramatically influence potency against specific targets such as kinases and can enhance selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthetic methodologies, physicochemical properties, and biological activities of pyrazole derivatives sharing the 4-nitrophenyl substituent or related functional groups.

Structural Features

Compound Name Substituents (Pyrazole Ring Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Notes
4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole 4-Cycloheptyl, 1-(4-nitrophenyl) Likely C₁₇H₂₀N₃O₂ ~298.37 (estimated) Bulky cycloheptyl group enhances lipophilicity
5-(4-Bromophenyl)-3-(4-nitrophenyl)-1H-pyrazole (2m) 5-Bromophenyl, 3-nitrophenyl C₁₅H₁₀BrN₃O₂ 360.17 Electron-withdrawing groups enhance stability
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1) 3-Nitrophenyl, 1-phenyl, 4-carbaldehyde C₁₆H₁₁N₃O₃ 293.28 Aldehyde group enables further functionalization
1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde 1-Chlorophenyl, 3-nitrophenyl, 4-carbaldehyde C₁₆H₁₀ClN₃O₃ 327.72 Chlorine substituent increases halogen bonding potential
5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole 5-Cyclopropyl, 3-CF₃, 1-nitrophenyl C₁₃H₁₁F₃N₄O₂ 324.25 Trifluoromethyl group enhances metabolic stability

Physicochemical Properties

  • Solubility : The cycloheptyl group in the target compound likely reduces aqueous solubility compared to smaller substituents (e.g., phenyl or chlorophenyl in analogs 2m and 12) .
  • Spectroscopic Data :
    • ¹H NMR : Pyrazole protons typically resonate at δ 6.5–8.5 ppm; nitrophenyl groups show characteristic aromatic peaks at δ 7.5–8.5 ppm .
    • IR : Nitro group stretching vibrations appear at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

Key Research Findings and Trends

Substituent Effects : Electron-withdrawing groups (e.g., nitro, CF₃) enhance stability and bioactivity, while bulky groups (e.g., cycloheptyl) improve lipophilicity and target binding .

Synthetic Flexibility : Pyrazole cores serve as versatile scaffolds for post-functionalization (e.g., aldehyde introduction in , thiadiazole formation in ) .

Biological Optimization: Compounds with dual functional groups (e.g., nitrophenyl + halogen or CF₃) exhibit superior antimicrobial or cytotoxic profiles compared to monosubstituted analogs .

Biological Activity

4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings and case studies.

Overview of Pyrazole Derivatives

Pyrazoles are recognized for their broad spectrum of biological activities. They have been reported to exhibit effects such as anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The presence of specific substituents, such as the 4-nitrophenyl group in this compound, significantly influences these activities.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives possess significant anti-inflammatory properties. For instance, compounds with similar structures have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In one study, pyrazole derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating strong anti-inflammatory potential compared to standard drugs like celecoxib .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (μM)Reference
This compoundTBD
Compound 119a0.02
Compound 119b0.04

Anticancer Activity

The anticancer potential of pyrazoles has been extensively studied. For example, derivatives have shown cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460. Specific derivatives exhibited IC50 values as low as 0.28 µM in inhibiting cell proliferation . The mechanisms often involve apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (μM)Mechanism
This compoundTBDTBDTBD
Compound from Zheng et al.A5490.28Apoptosis
Compound from Kumar et al.HepG20.74 mg/mLCytotoxicity

Antimicrobial Activity

Pyrazole derivatives have also shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Studies have indicated that certain compounds can effectively inhibit the growth of strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups enhances this activity.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundTBDTBD
Compound from Chandra et al.E. coliTBD

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Case Study on Anti-inflammatory Activity : A series of novel pyrazoles were synthesized and evaluated for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds showed up to 93% inhibition at specific concentrations, highlighting their therapeutic potential in inflammatory diseases .
  • Case Study on Anticancer Properties : A study reported the synthesis of a new class of pyrazoles that demonstrated significant cytotoxicity against multiple cancer cell lines with mechanisms involving DNA interaction and kinase inhibition .
  • Case Study on Antimicrobial Efficacy : In vitro studies revealed that certain pyrazole derivatives exhibited strong antibacterial activity against resistant strains, suggesting a potential role in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the key synthetic strategies for preparing 4-cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole and its analogs?

Synthesis of pyrazole derivatives often involves cyclocondensation, multi-component reactions, or transition-metal-catalyzed coupling. For example:

  • Cyclocondensation : Cyclization of hydrazines with diketones or β-keto esters (e.g., as in ) can yield pyrazole cores. Adapting this method, cycloheptyl groups may be introduced via alkylation or nucleophilic substitution.
  • Multi-component reactions : A four-component reaction using arylcarbohydrazides, acetylenedicarboxylates, and isocyanides () under neutral conditions provides functionalized pyrazoles. This approach could be modified to incorporate cycloheptyl and 4-nitrophenyl groups.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) () enables regioselective triazole formation; similar strategies might append substituents to the pyrazole ring.

Key Challenges : Long reaction times (e.g., 160 hours in ) and moderate yields (42–61% in ) highlight the need for optimization.

Table 1 : Synthetic Methods for Pyrazole Derivatives

MethodConditionsYieldReference
CyclocondensationHydrazine + β-keto ester, reflux42–85%
CuAACCuSO₄, THF/H₂O, 50°C, 16h61%
Multi-component reactionNeutral conditions, room temperature60–75%

Q. How can structural characterization of this compound be performed?

  • X-ray crystallography : SHELX software () is widely used for small-molecule refinement. For tautomeric or conformational isomers (e.g., ), single-crystal analysis resolves ambiguities in substituent positions.
  • Spectroscopy :
    • IR : Nitro group absorption near 1366 cm⁻¹ () confirms the 4-nitrophenyl moiety.
    • NMR : Distinct pyrazole proton signals (e.g., δ 6.55–8.33 ppm in ) and cycloheptyl multiplet splitting (δ 1.5–2.5 ppm) aid structural assignment.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₇H₁₂ClF₃N₂O in ).

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of 4-nitrophenyl-substituted pyrazoles?

  • DFT calculations : Used to predict CH acidity and deprotonation sites (). For the target compound, HOMO/LUMO analysis could reveal electron-withdrawing effects of the nitro group and steric impacts of cycloheptyl.
  • Molecular docking : To explore bioactivity (e.g., tubulin inhibition in ), dock the compound into protein active sites (e.g., colchicine-binding domain) using software like AutoDock.

Table 2 : Computational Parameters for Pyrazole Derivatives

PropertyMethod (Basis Set)Key FindingsReference
CH acidityDFT (B3LYP/6-31G*)Nitro group enhances acidity
Tubulin binding affinityDocking (AutoDock Vina)IC₅₀ values < 1 μM for analogs

Q. How do structural modifications (e.g., cycloheptyl vs. phenyl) influence biological activity?

  • Steric effects : Bulky cycloheptyl groups may hinder binding to enzymes (e.g., carbonic anhydrase in ) but enhance selectivity.
  • Electronic effects : The 4-nitrophenyl group’s electron-withdrawing nature increases electrophilicity, potentially boosting reactivity in biological systems ().
  • Case study : In -trimethoxyphenyl groups in pyrazoles show antiproliferative activity (IC₅₀ < 0.1 μM). Substituting with cycloheptyl could alter pharmacokinetics.

Q. What are the contradictions in reported synthetic yields, and how can they be resolved?

  • Discrepancies : reports 61% yield for a triazole-pyrazole hybrid, while shows 42% for a simpler pyrazole. Factors include reaction time (16h vs. 160h) and purification methods (column chromatography vs. recrystallization).
  • Optimization strategies :
    • Use microwave-assisted synthesis to reduce time.
    • Screen catalysts (e.g., Pd/C for cross-coupling) to improve efficiency.

Q. How can tautomerism or polymorphism affect the compound’s crystallographic data?

  • Tautomerism : shows coexisting 3- and 5-(4-fluorophenyl)-1H-pyrazole tautomers in one crystal. For the target compound, dynamic NMR or variable-temperature XRD could identify tautomeric equilibria.
  • Polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic) may alter solubility and bioavailability.

Q. What safety protocols are recommended for handling nitroaromatic pyrazoles?

  • Toxicity : Nitro groups can be mutagenic (). Use PPE (gloves, fume hood) during synthesis.
  • Stability : Store under inert atmosphere (N₂/Ar) to prevent decomposition ().

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